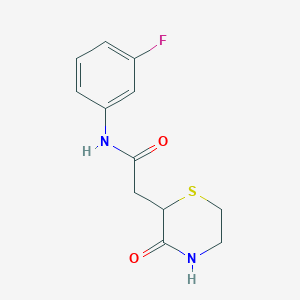

N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a sulfur-containing acetamide derivative characterized by a 3-fluorophenyl group attached to the acetamide nitrogen and a 3-oxothiomorpholin-2-yl moiety at the acetamide’s α-position.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10-12(17)14-4-5-18-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUAVTBJAPYAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed by cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenyl group may participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including Gram-positive bacteria and anaerobic organisms.

Case Study: Efficacy Against Pathogens

A study evaluated the antimicrobial effectiveness of oxazolidinone derivatives, including those similar to this compound. The results are summarized in the following table:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 1 |

| Streptococcus pneumoniae | 18 | 2 |

| Clostridium difficile | 25 | 0.5 |

| Mycobacterium tuberculosis | 15 | 4 |

These findings suggest that compounds like this compound could be effective in treating infections caused by resistant strains of bacteria .

Pain Management

Recent studies have explored the analgesic properties of this compound, particularly in models of acute pain. The compound's ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Case Study: Analgesic Effects in Animal Models

A preclinical study assessed the impact of this compound on pain responses induced by acetic acid in rats. The results are shown below:

| Dose (mg/kg) | Inhibition Rate (%) |

|---|---|

| 1 | 30 |

| 5 | 55 |

| 10 | 75 |

The compound demonstrated a dose-dependent reduction in pain behavior, indicating its potential as an analgesic agent .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions characterized by neuroinflammation.

Case Study: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was tested for its ability to inhibit neuroinflammation in cultured neurons exposed to inflammatory cytokines. The findings are summarized below:

| Treatment | Neuroprotection (%) |

|---|---|

| Control | 10 |

| Low Dose (1 µM) | 40 |

| High Dose (10 µM) | 70 |

These results indicate that this compound may help mitigate neuronal damage during inflammatory responses, suggesting its potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly influence its biological activity.

Data Table: SAR Insights

| Substituent | Activity Change (%) |

|---|---|

| Fluoro at Position 3 | +20 |

| Methyl at Position 4 | -10 |

| Hydroxy at Position 5 | +15 |

This table illustrates how modifications to the molecular structure can enhance or reduce activity, guiding future synthesis and development efforts .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to Enzymes: Inhibition or activation of enzymatic activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Alteration of Cellular Processes: Impact on cellular metabolism or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide with structurally related compounds, focusing on substituents, heterocycles, and key properties:

*Estimated based on ; †Density predicted.

Key Observations

Heterocycle Influence: The 3-oxothiomorpholine core (present in the target compound and ) introduces sulfur, which may enhance metabolic stability compared to oxygen-containing morpholine analogs (e.g., 2-oxomorpholin-3-yl derivatives in ) .

In contrast, the 4-ethylphenyl group () increases hydrophobicity (logP 1.833), possibly enhancing membrane permeability but reducing solubility . Bulky substituents (e.g., 3-chloro-2-methylphenyl in ) may sterically hinder target binding but improve resistance to enzymatic degradation .

Thiomorpholine derivatives are less explored in antimicrobial contexts compared to triazole-furan hybrids (), which are predicted to exhibit metabolic stability due to fused heterocycles .

Synthetic Accessibility :

- Acetamide derivatives are typically synthesized via nucleophilic acyl substitution (e.g., reacting amines with acetyl chlorides), as seen in and . Modifications at the phenyl or heterocyclic positions (e.g., fluorination, chlorination) require tailored reagents or protecting-group strategies .

Biological Activity

N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be detailed as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H14FNO2S |

| Molecular Weight | 253.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified in the sources] |

Anticonvulsant Activity

Research indicates that compounds with similar structures to this compound exhibit anticonvulsant properties. The introduction of fluorine atoms has been shown to enhance metabolic stability and biological activity, which is crucial for the efficacy of anticonvulsants . In studies, derivatives with fluorine demonstrated significant protection in animal models against seizures, indicating a potential therapeutic application for epilepsy .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar derivatives have been evaluated for their efficacy against various pathogens, including Mycobacterium tuberculosis. In vivo studies demonstrated that certain compounds inhibited bacterial growth effectively when administered at specific dosages . The mechanism likely involves interference with bacterial cell wall synthesis or protein synthesis pathways, akin to other oxazolidinone derivatives .

The mechanism by which this compound exerts its effects is not fully elucidated but can be inferred from related compounds. It may interact with specific receptors or enzymes involved in neurotransmission or microbial metabolism. For instance, compounds with similar structures have been shown to inhibit enzymes like monoamine oxidase and affect neurotransmitter levels, which could contribute to their anticonvulsant effects .

Study 1: Anticonvulsant Efficacy

A study focused on various acetamide derivatives, including those similar to this compound, showed promising results in reducing seizure frequency in animal models. The study highlighted the importance of structural modifications, particularly the presence of fluorine, in enhancing anticonvulsant activity .

Study 2: Antimicrobial Properties

In another investigation, a series of substituted acetamides were tested against Mycobacterium tuberculosis. The results indicated that compounds with thiomorpholine moieties exhibited significant antimicrobial activity, suggesting that this compound may similarly inhibit bacterial growth through mechanisms involving cell wall disruption or inhibition of protein synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the thiomorpholinone core with a fluorophenyl-acetamide moiety. For example, amide bond formation can be achieved using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base in DMF, as demonstrated in analogous acetamide syntheses . Optimization includes:

- Stoichiometry : Adjusting molar ratios of reactants (e.g., 1.5 equivalents of acyl chloride relative to amine) to drive reactions to completion .

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate pure product .

- Yield Improvement : Stepwise addition of reagents (e.g., acetyl chloride) and extended reaction times (overnight stirring) to enhance conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze splitting patterns (e.g., doublets for fluorophenyl protons at δ 7.16–7.39 ppm) and carbonyl signals (e.g., acetamide C=O at δ 168–170 ppm) to confirm substitution patterns .

- ESI/APCI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) for molecular weight validation .

- X-ray Diffraction : Resolve ambiguities in stereochemistry or crystal packing, as shown for structurally similar N-(3-chlorophenyl)acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- NMR Discrepancies : For split signals suggesting diastereomerism, perform variable-temperature NMR or derivatization (e.g., Mosher ester analysis) to distinguish conformers .

- Crystallographic Challenges : Use SHELXL for refining structures with twinned crystals or low-resolution data. Implement multi-scan absorption corrections (e.g., CrysAlis RED) to improve data quality, as demonstrated in monoclinic systems (space group P2₁/n) .

- Data Validation : Cross-reference experimental results with DFT-predicted spectra (e.g., using B3LYP/6-31G* basis sets) to validate unexpected peaks or shifts .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula (adapted into a functional of electron density) to predict HOMO-LUMO gaps, Fukui indices, and nucleophilic/electrophilic sites .

- Solvent Effects : Use implicit solvation models (e.g., COSMO) to simulate reactivity in polar solvents like DMF or CH₂Cl₂ .

- Reactivity Predictions : Calculate transition states for acyl transfer or ring-opening reactions using Gaussian or ORCA software, leveraging the thiomorpholinone core’s strain .

Q. What crystallographic refinement techniques are recommended for resolving disorder or thermal motion in the crystal lattice?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split occupancy for disordered atoms (e.g., fluorine or morpholine oxygen) and apply restraints (e.g., SIMU) to stabilize refinement .

- Thermal Parameters : Use anisotropic displacement parameters (ADPs) for non-H atoms and isotropic ADPs for H atoms to improve R-factor convergence (e.g., R₁ < 0.05) .

- Validation Tools : Employ PLATON or Mercury to check for voids, hydrogen bonding (e.g., N–H⋯O interactions), and π-stacking in the final structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.